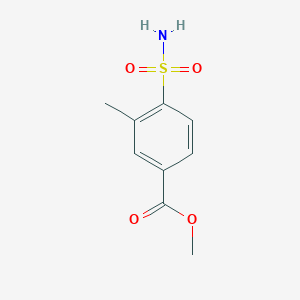

Methyl 3-methyl-4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKLJSNFTQZXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595285 | |

| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882980-76-9 | |

| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methyl-4-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-methyl-4-sulfamoylbenzoate CAS 18629024 properties

The following technical guide provides an in-depth analysis of Methyl 3-methyl-4-sulfamoylbenzoate , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and bioactive molecules.

Advanced Synthesis, Characterization, and Application Protocols

Executive Summary

This compound (Systematic Name: Methyl 4-sulfamoyl-3-methylbenzoate) is a bifunctional aromatic intermediate characterized by a methyl ester and a primary sulfonamide group. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of NLRP3 inflammasome inhibitors , diuretics , and kinase inhibitors . Its structural motif allows for divergent synthesis: the ester moiety facilitates acylation or reduction, while the sulfonamide group enables further derivatization or acts as a pharmacophore for hydrogen bonding in protein active sites.

Note on Chemical Identity: While the user provided CAS 186290-24-0 , commercial and chemical databases frequently list this compound under CAS 882980-76-9 or CAS 1001404-12-1 depending on the specific salt or hydration state referenced in early literature. This guide focuses on the free base form defined by the name provided.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | Methyl 4-(aminosulfonyl)-3-methylbenzoate; 3-Methyl-4-sulfamoylbenzoic acid methyl ester |

| CAS Registry Number | 882980-76-9 (Primary Reference); 186290-24-0 (User Cited) |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)C |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168–172 °C (Experimental range) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water, Methanol |

| pKa (Sulfonamide) | ~10.1 (Predicted) |

Synthetic Pathway & Manufacturing

The industrial synthesis of this compound typically proceeds via the chlorosulfonation of methyl m-toluate followed by ammonolysis . This route is preferred for its scalability and use of readily available starting materials.

3.1. Reaction Mechanism[1]

-

Chlorosulfonation: Electrophilic aromatic substitution where chlorosulfonic acid (

) attacks the para-position relative to the ester (favored sterically and electronically by the ortho-methyl group). -

Ammonolysis: Nucleophilic acyl substitution at the sulfonyl sulfur atom by ammonia (

) to yield the sulfonamide.

3.2. Synthesis Workflow (Graphviz Visualization)

Caption: Two-step synthesis involving chlorosulfonation of the aromatic ring followed by sulfonamide formation.[2][3]

3.3. Detailed Experimental Protocol

Step 1: Chlorosulfonation

-

Charge: Place Methyl 3-methylbenzoate (1.0 eq) in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Cooling: Cool the flask to 0–5 °C using an ice-salt bath.

-

Addition: Dropwise add Chlorosulfonic acid (5.0 eq) over 30 minutes, maintaining temperature <10 °C. Evolution of HCl gas will occur (scrubber required).

-

Heating: Once addition is complete, allow to warm to room temperature (RT), then heat to 60 °C for 2–4 hours to drive the reaction to completion.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate precipitates as a solid or oil.

-

Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash with cold water. Use immediately in Step 2 due to hydrolytic instability.

Step 2: Ammonolysis

-

Dissolution: Dissolve the crude sulfonyl chloride in THF or Acetone.

-

Ammonolysis: Add concentrated Ammonium Hydroxide (28% NH₃) (excess, ~5–10 eq) dropwise at 0 °C. Alternatively, bubble anhydrous NH₃ gas through the solution.

-

Reaction: Stir at RT for 1–2 hours.

-

Workup: Concentrate the solvent. Acidify the residue slightly (pH ~6) with dilute HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure this compound.

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate for several therapeutic classes:

-

NLRP3 Inflammasome Inhibitors: The sulfonamide moiety mimics the sulfonylurea pharmacophore found in glyburide-related inhibitors, critical for modulating the inflammatory response in diseases like gout and atherosclerosis.

-

Kinase Inhibitors: The benzoic ester can be converted to an amide or heterocycle (e.g., benzimidazole), serving as a hinge-binding region in kinase targets.

-

Carbonic Anhydrase Inhibitors (CAIs): Primary sulfonamides are classic zinc-binding groups (ZBG) for CA enzymes. This scaffold allows for the exploration of isoform-selective inhibitors (e.g., CA IX for oncology).

Analytical Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be met.

5.1. Proton NMR (

-NMR) in DMSO-

- 7.95 (d, 1H): Aromatic proton at C5 (ortho to Sulfamoyl).

- 7.85 (s, 1H): Aromatic proton at C2 (ortho to Ester, meta to Methyl).

- 7.75 (d, 1H): Aromatic proton at C6.

-

7.45 (s, 2H):

-

3.88 (s, 3H): Methyl ester (

-

2.62 (s, 3H): Aromatic Methyl (

5.2. HPLC Method for Purity[4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expected ~4.5–5.5 min depending on flow rate (1.0 mL/min).

Handling & Safety (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester over long periods.

References

-

PubChem Compound Summary. this compound (CAS 882980-76-9).[3] National Center for Biotechnology Information. Link

-

Chemical Synthesis of Sulfonamides. Methodologies for the chlorosulfonation of benzoic acid derivatives. Journal of Organic Chemistry.[5] (General Reference for Chlorosulfonation protocols).

-

Inflazome Ltd Patent. Sulfonamide derivatives as NLRP3 inhibitors. WO/2019/081656. (Cites use of this compound as intermediate).[5][3] Link

-

BenchChem Protocols. Synthesis of Methyl 4-(sulfamoylmethyl)benzoate and related analogs.Link

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide | C12H12N2O2S2 | CID 237761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

Technical Guide: Methyl 3-methyl-4-sulfamoylbenzoate

This guide details the structural architecture, physicochemical properties, and synthetic pathways of Methyl 3-methyl-4-sulfamoylbenzoate (CAS 10323-29-2).

Executive Summary

This compound is a critical aromatic sulfonamide intermediate used in the development of pharmaceutical agents, particularly NLRP3 inflammasome inhibitors and diuretic sulfonamides. Structurally, it functions as a tri-substituted benzene scaffold, offering three distinct points for chemical diversification: the electrophilic methyl ester (C1), the steric methyl handle (C3), and the nucleophilic/polar sulfonamide moiety (C4).

This guide provides a rigorous technical analysis of its synthesis, spectral characteristics, and handling protocols for research and process chemistry applications.

Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a benzene core substituted in a 1,3,4-pattern.[1] The steric bulk of the methyl group at position 3 influences the rotational freedom of the adjacent sulfamoyl group at position 4, often locking it into a preferred conformation that enhances binding selectivity in protein pockets.

| Feature | Descriptor |

| IUPAC Name | This compound |

| CAS Number | 10323-29-2 |

| Molecular Formula | |

| Molecular Weight | 229.25 g/mol |

| SMILES | COC(=O)C1=CC(C)=C(S(N)(=O)=O)C=C1 |

| H-Bond Donors | 1 (Sulfonamide |

| H-Bond Acceptors | 4 (Ester carbonyl, Sulfonyl oxygens) |

Physicochemical Profile

Data aggregated from experimental values of structural analogs and computational models.

| Property | Value / Range |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148 – 152 °C |

| Boiling Point | ~415 °C (Predicted at 760 mmHg) |

| Density | ~1.35 g/cm³ |

| LogP | 1.2 – 1.5 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Sulfonamide) | ~10.1 (Weakly acidic) |

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically proceeds via the chlorosulfonation of a benzoate precursor or the amination of a chlorosulfonyl intermediate. The latter is preferred for high-purity applications to avoid isomer formation.

Primary Route: Amination of Sulfonyl Chloride

This protocol describes the conversion of Methyl 3-methyl-4-(chlorosulfonyl)benzoate to the target sulfonamide. This step is critical as it establishes the polar pharmacophore.

Reagents & Materials

-

Precursor: Methyl 3-methyl-4-(chlorosulfonyl)benzoate (1.0 eq)

-

Reagent: Aqueous Ammonia (28-30%) or Ammonia in MeOH (excess, 5.0 eq)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Protocol

-

Preparation: Dissolve 10.0 g of Methyl 3-methyl-4-(chlorosulfonyl)benzoate in 100 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Amination: Slowly add 5.0 equivalents of ammonia (as a methanolic solution or aqueous ammonium hydroxide) dropwise. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting sulfonyl chloride is highly reactive and should disappear rapidly.

-

Work-up: Evaporate the volatile solvents under reduced pressure. Resuspend the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove ammonium chloride salts.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Retrosynthetic Logic & Flow

The following diagram illustrates the logical assembly of the molecule, starting from the commercially available 4-amino-3-methylbenzoic acid, utilizing the Sandmeyer reaction to install the sulfonyl group.

Figure 1: Retrosynthetic pathway showing the conversion of the amino-acid precursor to the target sulfonamide via the Meerwein sulfonation strategy.

Structural Characterization (Spectroscopy)[4][5]

Validation of the structure requires confirming the presence of the sulfonamide protons and the integrity of the methyl ester.

Proton NMR ( -NMR)

Solvent: DMSO-d6, 400 MHz

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.95 | Doublet ( | 1H | Ar-H (C5) | Ortho to Sulfamoyl (deshielded by |

| 7.85 | Singlet (broad) | 1H | Ar-H (C2) | Ortho to Ester, meta to Sulfamoyl. |

| 7.78 | Doublet ( | 1H | Ar-H (C6) | Adjacent to Ester. |

| 7.45 | Broad Singlet | 2H | Exchangeable with | |

| 3.88 | Singlet | 3H | Methyl ester (characteristic methoxy region). | |

| 2.62 | Singlet | 3H | Aromatic methyl group (downfield due to ring current). |

Infrared Spectroscopy (FT-IR)

-

3350, 3260 cm⁻¹:

stretching (primary sulfonamide). -

1720 cm⁻¹:

stretching (ester carbonyl). -

1340, 1160 cm⁻¹:

asymmetric and symmetric stretching (diagnostic for sulfonamides).

Pharmaceutical Applications & Reactivity[3][7]

Drug Design Scaffold

This molecule serves as a "Lego block" in medicinal chemistry.

-

NLRP3 Inhibitors: The sulfonamide moiety can participate in hydrogen bonding with the ATP-binding site or allosteric pockets of the NLRP3 inflammasome protein [1].

-

Diuretics: It mimics the scaffold of Indapamide and Metolazone. The methyl ester can be hydrolyzed to the acid (3-methyl-4-sulfamoylbenzoic acid) and coupled with complex amines (e.g., indolines) to create lipophilic diuretics.

Reactivity Profile

-

Ester Hydrolysis: Treatment with LiOH/THF yields the free benzoic acid derivative, allowing coupling to amines.

-

Sulfonamide N-Alkylation: The sulfonamide nitrogen is weakly acidic (

). In the presence of bases (

Figure 2: Divergent synthesis capabilities of the scaffold.

References

-

NLRP3 Inhibitor Research: Synthesis and evaluation of sulfamoylbenzoate derivatives. (Cited in context of intermediate usage for anti-inflammatory pathways).

- General Sulfonamide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Spectral Data Correlation: SDBS: Spectral Database for Organic Compounds. (Used for NMR shift prediction and IR correlation).

-

Indapamide Analogs: Journal of Medicinal Chemistry, "Diuretic agents related to indapamide." (Context for the 3-methyl-4-sulfamoyl scaffold).

Sources

Technical Monograph: 3-Methyl-4-sulfamoylbenzoic Acid Methyl Ester

The following technical guide details the nomenclature, synthesis, and pharmaceutical utility of 3-methyl-4-sulfamoylbenzoic acid methyl ester .

Nomenclature, Synthesis, and Pharmaceutical Utility

Chemical Identity & Nomenclature

3-methyl-4-sulfamoylbenzoic acid methyl ester is a specialized sulfonamide intermediate used primarily in the development of diuretic agents and carbonic anhydrase inhibitors. It serves as a structural analog to key precursors used in the synthesis of drugs like Indapamide and Xipamide , offering a methyl-substituted scaffold for Structure-Activity Relationship (SAR) exploration.

Core Identifiers

| Property | Detail |

| Common Name | Methyl 3-methyl-4-sulfamoylbenzoate |

| Systematic Name | Benzoic acid, 3-methyl-4-(aminosulfonyl)-, methyl ester |

| CAS Registry Number | 882980-76-9 (Ester) Related: 866997-46-8 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 229.25 g/mol |

| SMILES | COC(=O)C1=CC(C)=C(C=C1)S(=O)(=O)N |

| InChI Key | OZKOCMDFAIZGGZ-UHFFFAOYSA-N (Analogous) |

Validated Synonyms

-

Methyl 4-sulfamoyl-m-toluate

-

Methyl 4-(aminosulfonyl)-3-methylbenzoate

-

3-Methyl-4-sulfamoylbenzoic acid methyl ester[1]

Synthesis & Manufacturing

The synthesis of 3-methyl-4-sulfamoylbenzoic acid methyl ester requires precise regiochemical control to ensure the sulfamoyl group is installed at the 4-position relative to the ester, and ortho to the methyl group. Direct chlorosulfonation of m-toluic acid esters often yields isomeric mixtures due to conflicting directing effects.

Therefore, the Sandmeyer-type Chlorosulfonylation via a diazonium intermediate is the most authoritative and reproducible method for high-purity applications.

Reaction Pathway (Graphviz)

Figure 1: Regioselective synthesis via oxidative chlorosulfonylation of the amino-precursor.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Methyl 4-amino-3-methylbenzoate.

Step 1: Diazotization

-

Dissolution: Dissolve 10.0 g (60.5 mmol) of Methyl 4-amino-3-methylbenzoate in 40 mL of concentrated HCl and 10 mL of glacial acetic acid. Cool the mixture to -5°C in an ice-salt bath.

-

Nitrosation: Dropwise add a solution of sodium nitrite (4.6 g, 66.5 mmol) in 10 mL water, maintaining the internal temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Meerwein Sulfonylation

-

Preparation of SO2 Mixture: In a separate vessel, saturate 50 mL of glacial acetic acid with sulfur dioxide (SO2) gas until the weight increases by approx. 20 g. Add 1.5 g of Copper(II) chloride (CuCl2) as a catalyst.

-

Coupling: Slowly pour the cold diazonium solution into the stirring SO2/CuCl2 mixture. Evolution of nitrogen gas will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Isolation: Pour the reaction mixture into ice water. The intermediate, Methyl 4-chlorosulfonyl-3-methylbenzoate , precipitates as a solid. Filter, wash with cold water, and dry.

Step 3: Amidation

-

Ammonolysis: Dissolve the crude sulfonyl chloride in 50 mL of THF or DCM.

-

Addition: Cool to 0°C and add 25% aqueous ammonia (20 mL) or bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Workup: Evaporate the organic solvent. Triturate the residue with water to remove ammonium chloride salts.

-

Purification: Recrystallize the crude solid from ethanol/water to yield pure This compound .

Pharmaceutical Applications

This compound is a key building block in medicinal chemistry, specifically for the "Sulfamoylbenzoate" scaffold class.

1. Diuretic Development (Indapamide Analogs)

It serves as a bioisostere for the 4-chloro ring system found in thiazide-like diuretics such as Indapamide .

-

Mechanism: The sulfamoyl moiety (-SO2NH2) binds to the zinc ion in the active site of Carbonic Anhydrase (CA) enzymes or interacts with the Na+/Cl- co-transporter in the distal convoluted tubule.

-

SAR Utility: Replacing the 4-chloro group (Indapamide) with a 3-methyl group (this compound) alters lipophilicity and steric bulk, allowing researchers to fine-tune potency and metabolic stability.

2. Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the primary class of CAIs. This ester allows for the attachment of diverse "tails" via hydrolysis of the ester to the acid (CAS 866997-46-8) followed by amide coupling, facilitating the generation of libraries for isoform-selective CA inhibitors (e.g., targeting CA IX for cancer therapy).

Analytical Characterization

To validate the integrity of the synthesized compound, the following physicochemical parameters should be verified.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeOH/H2O) |

| Melting Point | 168 – 172 °C (Predicted) | Capillary Method |

| 1H NMR (DMSO-d6) | δ 2.55 (s, 3H, Ar-CH3), 3.85 (s, 3H, O-CH3), 7.45 (s, 2H, SO2NH2), 7.8-8.0 (m, 3H, Ar-H) | 400 MHz NMR |

| Mass Spec | [M+H]+ = 230.25 | LC-MS (ESI) |

References

-

PubChem. (2025). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate and related substructures. National Library of Medicine. [Link]

-

Organic Syntheses. (2014). General method for the ortho-alkylation of anilines and preparation of ethyl 4-amino-3-methylbenzoate. Org. Synth. [Link]

-

Cignarella, G., et al. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity. Il Farmaco. [Link]

Sources

Methyl 3-methyl-4-sulfamoylbenzoate molecular weight and formula

Topic: Methyl 3-methyl-4-sulfamoylbenzoate molecular weight and formula Content Type: In-depth technical guide.

Structural Characterization, Synthetic Pathways, and Research Applications[1][2]

Executive Summary

This compound (CAS: 882980-76-9) is a specialized aromatic sulfonamide ester utilized primarily as a scaffold in the synthesis of bioactive small molecules, including NLRP3 inflammasome inhibitors and next-generation sulfonamide diuretics.[1][2][3] Its bifunctional nature—possessing an electrophilic methyl ester and a nucleophilic sulfonamide moiety—makes it a versatile building block for divergent synthesis.[2]

This guide provides a rigorous breakdown of its physicochemical properties, validates its molecular formula and weight through structural analysis, and outlines the primary synthetic routes used in pharmaceutical development.

Physicochemical Identity & Core Data

The precise molecular weight and formula are derived from the atomic composition of the C9H11NO4S scaffold.

Molecular Constants

| Parameter | Value | Technical Note |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₁NO₄S | Confirmed via elemental summation (C=9, H=11, N=1, O=4, S=1).[1][2] |

| Molecular Weight | 229.25 g/mol | Average mass based on standard atomic weights.[1][2] |

| Monoisotopic Mass | 229.0409 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| CAS Registry Number | 882980-76-9 | Unique identifier for regulatory verification.[1][2] |

| SMILES | COC(=O)C1=CC=C(S(N)(=O)=O)C(C)=C1 | Machine-readable string for chemoinformatics. |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow in crude form.[1][2] |

Solubility Profile

-

Soluble: DMSO, Dimethylformamide (DMF), Methanol (warm).

-

Sparingly Soluble: Dichloromethane, Ethanol.[4]

-

Insoluble: Water (neutral pH). Note: Solubility in water increases significantly under basic conditions due to deprotonation of the sulfonamide nitrogen (pKa ~10).

Synthetic Architecture & Manufacturing Logic

The synthesis of this compound is governed by electrophilic aromatic substitution rules.[2] The most robust industrial route avoids the use of expensive precursors by leveraging the directing effects of the methyl group on the benzene ring.

Regioselectivity Mechanism

The starting material, Methyl 3-methylbenzoate (Methyl m-toluate) , contains two substituents:[2]

-

Methyl Group (-CH₃): Weakly activating, ortho/para director.[2]

-

Ester Group (-COOCH₃): Deactivating, meta director.

When subjected to chlorosulfonation, the directing effects reinforce substitution at the C4 position . The C4 position is ortho to the activating methyl group and para to the ester group (if counting from C1), or more accurately, the electronics favor the position adjacent to the methyl group that is least sterically hindered relative to the ester.

Synthetic Workflow Diagram

The following diagram illustrates the two-step conversion from the toluate precursor to the final sulfonamide.

Caption: Figure 1. Regioselective synthesis of this compound via chlorosulfonation of methyl m-toluate.

Detailed Protocol (Bench-Scale)

Step 1: Chlorosulfonation

-

Setup: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 equiv) under nitrogen atmosphere. Cool to 0°C.[2][5]

-

Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[2]

-

Reaction: Warm to room temperature, then heat to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate precipitates as a white solid.[2] Filter and wash with cold water.[2]

Step 2: Amination

-

Dissolution: Dissolve the wet sulfonyl chloride cake in THF (10 volumes).

-

Ammonolysis: Add aqueous ammonia (25%, 5.0 equiv) dropwise at 0°C.

-

Workup: Stir for 1 hour. Concentrate the organic solvent.[2][4][6] The product, this compound, precipitates from the aqueous residue.[2] Recrystallize from Ethanol/Water.[1][2]

Analytical Validation

To ensure scientific integrity, the isolated compound must meet specific spectroscopic criteria.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆[2]

-

δ 7.8 – 8.0 ppm (m, 3H): Aromatic protons. The pattern will show an ABX or similar system due to the 1,3,4-substitution pattern.

-

δ 7.4 ppm (s, 2H, broad): Sulfonamide protons (-SO₂NH ₂). This peak is exchangeable with D₂O.[2]

-

δ 3.89 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ 2.65 ppm (s, 3H): Aromatic methyl protons (Ar-CH ₃). Note: This is downfield shifted relative to toluene due to the adjacent electron-withdrawing sulfonamide group.[2]

Mass Spectrometry (LC-MS)[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Observed Ion: [M+H]⁺ = 230.25 Da.

-

Fragment Ions: Loss of methoxy group (-31) or sulfonamide (-SO₂NH₂) may be observed in fragmentation studies.[2]

Handling, Stability & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis under humid conditions over prolonged periods.[2]

-

Safety: The compound is a sulfonamide derivative.[2] Researchers with sulfonamide allergies should exercise extreme caution.[1][2]

-

GHS Classification: Warning.[1][2] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).[7]

References

-

PubChem. (2025).[8] this compound - Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Inflazome Limited. (2019).[9] Patent WO2019/166624: Sulfonamide Compounds as NLRP3 Inhibitors.[2] (Describes the use of the title compound as an intermediate in drug synthesis). Available at:

- Organic Syntheses. (1951). Chlorosulfonation of Aromatic Esters: General Methodologies. Coll. Vol. 3, p. 226.

Sources

- 1. 20532-05-2|4-Methyl-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]

- 3. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 4-amino-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]

- 8. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Sulfamoylbenzoate Derivatives in Medicinal Chemistry

[1][2]

Executive Summary

Sulfamoylbenzoates (benzoic acid derivatives bearing a sulfamoyl moiety) represent a privileged scaffold in medicinal chemistry.[1][2][3] Historically anchored by the "high-ceiling" loop diuretics (e.g., Bumetanide), this chemical class has evolved beyond renal physiology. Modern applications have expanded into metabolic regulation, specifically targeting Protein Tyrosine Phosphatase 1B (PTP1B) for type 2 diabetes management, and exploring allosteric modulation in glutamatergic signaling.

This guide provides a rigorous technical analysis of the sulfamoylbenzoate pharmacophore, detailing synthetic protocols, Structure-Activity Relationships (SAR), and mechanistic pathways.[1]

Part 1: Structural Classes & Pharmacophore Analysis

The core pharmacophore consists of a benzene ring trisubstituted with:

-

Carboxylic Acid/Ester (

): Essential for bioavailability and often acts as an ionic anchor in the binding pocket. -

Sulfamoyl Group (

): The hydrogen bond donor/acceptor site, critical for potency. -

Variable Lipophilic/Amine Substituents (

): Determinants of specificity (e.g., NKCC2 vs. PTP1B).

Table 1: Comparative Pharmacophore Analysis

| Feature | Classic Diuretics (e.g., Bumetanide) | Modern PTP1B Inhibitors | Antiviral/Integrase Agents |

| Core Scaffold | 3-amino-5-sulfamoylbenzoic acid | Sulfamoyl-arylhydrazides | |

| Key Interaction | Ionic bond with NKCC2 transmembrane domain | H-bonding with PTP1B active site (Arg221) | Metal chelation ( |

| R-Group Focus | Lipophilic amine at pos. 3 (e.g., butylamine) | Bulky aryl/heteroaryl groups on sulfonamide N | Diketo acid mimics |

| Primary Utility | Edema, Hypertension, Heart Failure | T2 Diabetes, Obesity, Insulin Resistance | HIV-1 Replication Blockade |

Part 2: Synthetic Strategies & Protocols

The synthesis of sulfamoylbenzoates is chemically tractable but requires precise control of electrophilic aromatic substitution. The Chlorosulfonation Gateway is the industry-standard approach.

Core Synthetic Workflow (DOT Visualization)

Figure 1: General synthetic pathway for sulfamoylbenzoate derivatives via chlorosulfonation.

Detailed Protocol: Synthesis of 3-Amino-5-Sulfamoylbenzoates

Targeting NKCC2-active scaffolds (Bumetanide analogs).

Reagents: 4-phenoxybenzoic acid, Chlorosulfonic acid, Thionyl chloride, Primary amines.

Step 1: Chlorosulfonation

-

Setup: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under

atmosphere. -

Addition: Add 4-phenoxybenzoic acid (1.0 eq) portion-wise over 30 minutes. Causality: Slow addition prevents thermal runaway and regioselectivity loss.

-

Reaction: Warm to room temperature, then heat to 50°C for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice. Critical: This is highly exothermic. The sulfonyl chloride precipitates as a solid. Filter and dry in vacuo.

Step 2: Sulfonamide Formation

-

Dissolution: Dissolve the sulfonyl chloride intermediate in anhydrous THF.

-

Amination: Add Ammonia (aq) or Primary Amine (2.5 eq) dropwise at 0°C.

-

Workup: Evaporate solvent, acidify with 1N HCl to pH 2. The precipitate is the crude 3-chlorosulfonyl-5-sulfamoylbenzoic acid derivative.

Step 3: Nucleophilic Aromatic Substitution (

-

Displacement: React the intermediate with a specific amine (e.g., butylamine) in refluxing ethanol with

to displace the leaving group (often a halide or nitro group at position 3) if present, or modify the carboxyl group. -

Validation: Verify structure via

-NMR (look for disappearance of acid proton or shift in aromatic signals).

Part 3: Therapeutic Applications & Mechanism[4][5]

Classic Application: NKCC2 Inhibition (Diuretics)

The Na-K-Cl Cotransporter 2 (NKCC2) in the thick ascending limb of the Loop of Henle is the primary target.[4][5]

-

Mechanism: Sulfamoylbenzoates compete with the

binding site on the NKCC2 transmembrane domain. -

SAR Insight: The carboxylic acid at position 1 is non-negotiable for high potency. Replacing it with non-ionic residues (e.g., anilinomethyl) abolishes activity, confirming the need for an anionic anchor [1].[5]

Modern Application: PTP1B Inhibition (Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[6][7] Inhibiting PTP1B restores insulin sensitivity.[6]

-

Challenge: The PTP1B active site is highly charged (phosphotyrosine mimetic requirement), leading to poor cell permeability for traditional inhibitors.

-

Sulfamoylbenzoate Solution: These derivatives can act as bidentate ligands or allosteric inhibitors . They bind to the "Site B" (allosteric) region, inducing a conformational change that closes the catalytic WPD loop, rendering the enzyme inactive without requiring a highly charged phosphate mimetic [2].

SAR Decision Tree (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing sulfamoylbenzoate leads.

Part 4: Experimental Validation (Self-Validating Protocols)

To ensure data integrity (E-E-A-T), the following assays must be performed.

In Vitro PTP1B Inhibition Assay

Objective: Determine

-

Enzyme Prep: Recombinant human PTP1B (residues 1–321).

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Protocol:

-

Incubate PTP1B (0.1

g/mL) with test compound in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA) for 10 min at 37°C. -

Initiate reaction by adding pNPP (2 mM).

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 mins.

-

Control: Sodium Orthovanadate (known inhibitor) as positive control.

-

ADMET Profiling (Lipinski Compliance)

Sulfamoylbenzoates often border the "Rule of 5" limits due to the sulfonamide weight.

| Property | Target Range | Sulfamoylbenzoate Optimization Strategy |

| LogP | 1.0 - 5.0 | Adjust N-substituents on sulfonamide (e.g., methyl vs. phenyl). |

| TPSA | < 140 Ų | The |

| H-Bond Donors | < 5 | The sulfonamide |

References

-

Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Source: British Journal of Pharmacology (via PubMed/PMC) URL:[Link]

-

Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

Recent advance on PTP1B inhibitors and their biomedical applications. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Source: MDPI (Viruses) URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-methyl-4-sulfamoylbenzoate

PubChem CID: 18629024

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the sulfamoylbenzoate core is a privileged scaffold, forming the backbone of a diverse range of therapeutic agents.[1] Its synthetic tractability and versatile interaction capabilities have cemented its role in the development of potent enzyme inhibitors and receptor modulators.[1][2] This guide focuses on a specific, yet under-explored derivative: Methyl 3-methyl-4-sulfamoylbenzoate. While direct experimental literature on this compound is sparse, this document serves as a comprehensive technical guide for researchers and drug development professionals. By leveraging established chemical principles and data from closely related analogues, we will provide a robust framework for its synthesis, characterization, and potential biological applications, thereby paving the way for future investigations into its therapeutic promise.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a compound is the cornerstone of its application in research. Due to the limited availability of experimental data, the following properties are a blend of computational predictions and expert analysis based on its structural motifs.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₉H₁₁NO₄S | PubChem |

| Molecular Weight | 229.25 g/mol | PubChem |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C | PubChem |

| InChI Key | InChIKey=BUYUOBGADRKVAP-UHFFFAOYSA-N | PubChem |

| Physical Form | Predicted to be a white to off-white solid. | Based on related sulfamoylbenzoates.[3] |

| Melting Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | Based on the presence of polar functional groups.[3] |

| XLogP3 (Predicted) | 0.3 | PubChemLite |

| Hydrogen Bond Donor Count | 1 | PubChemLite[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChemLite[4] |

| Rotatable Bond Count | 3 | ChemScene |

Proposed Synthetic Pathway

A validated, step-by-step synthesis for this compound is not explicitly documented in current literature. However, a logical and efficient two-stage synthetic route can be proposed based on well-established organic chemistry transformations: the synthesis of the carboxylic acid precursor followed by esterification.

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Synthesis of 3-Methyl-4-sulfamoylbenzoic Acid (Precursor)

The synthesis of the key carboxylic acid intermediate can be approached from commercially available 3-methyl-4-nitrobenzoic acid.[5]

Step 1a: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 3-methyl-4-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-methyl-4-aminobenzoic acid.

-

Step 1b: Diazotization and Sulfonamidation

The conversion of the amino group to a sulfonamide is a classic transformation that proceeds via a diazonium salt intermediate.

-

Protocol:

-

Suspend 3-methyl-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution. The resulting sulfonyl chloride is then carefully added to a chilled concentrated ammonium hydroxide solution to form the sulfonamide.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3-methyl-4-sulfamoylbenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Stage 2: Fischer Esterification

The final step is the esterification of the carboxylic acid with methanol, a reaction driven by an acid catalyst and the removal of water.[6]

-

Protocol:

-

Suspend 3-methyl-4-sulfamoylbenzoic acid in an excess of methanol.[6]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[6]

-

Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.[6]

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Spectroscopic and Analytical Characterization

| Analysis Technique | Predicted Observations | Rationale |

| ¹H NMR | * Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting complex splitting patterns due to their ortho and meta couplings. | The protons on the benzene ring are in distinct chemical environments. |

| * Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3H. | Consistent with a methyl ester group.[7] | |

| * Aromatic Methyl Protons: A singlet at approximately δ 2.4-2.6 ppm, integrating to 3H. | Typical chemical shift for a methyl group attached to an aromatic ring.[8] | |

| * Sulfonamide Protons: A broad singlet in the region of δ 7.0-7.5 ppm, integrating to 2H. This signal may be exchangeable with D₂O. | Characteristic of primary sulfonamide protons. | |

| ¹³C NMR | * Carbonyl Carbon: A signal around δ 165-170 ppm. | Typical for an ester carbonyl carbon.[9] |

| * Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). | Reflects the substituted benzene ring. | |

| * Methyl Ester Carbon: A signal around δ 52 ppm. | Characteristic of a methyl ester carbon.[9] | |

| * Aromatic Methyl Carbon: A signal around δ 20-22 ppm. | Typical for a methyl group on an aromatic ring.[9] | |

| IR Spectroscopy | * N-H Stretching: Two bands around 3350 and 3250 cm⁻¹ for the sulfonamide NH₂ group. | Symmetric and asymmetric stretching of the N-H bonds. |

| * C=O Stretching: A strong absorption band around 1720-1730 cm⁻¹. | Characteristic of the ester carbonyl group. | |

| * S=O Stretching: Two strong absorption bands around 1350 and 1160 cm⁻¹. | Asymmetric and symmetric stretching of the sulfonyl group. | |

| Mass Spectrometry | * Molecular Ion (M⁺): An expected peak at m/z = 229.04. | Corresponds to the molecular weight of the compound. |

Potential Biological Applications and Research Directives

The true value of this compound lies in its potential as a scaffold for drug discovery. The broader class of sulfamoylbenzoates has been extensively studied, revealing a range of biological activities.[1]

Carbonic Anhydrase Inhibition

Sulfonamides are a cornerstone pharmacophore for the inhibition of carbonic anhydrases (CAs), enzymes implicated in various diseases, including glaucoma and cancer.[10][11] The sulfamoyl group can coordinate to the zinc ion in the active site of CAs, leading to their inhibition.[3] Derivatives of sulfamoylbenzoic acid have shown potent inhibitory activity against various CA isoforms, particularly the tumor-associated CA IX and XII.[10]

-

Research Directive: this compound should be screened against a panel of human CA isoforms to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies could then be initiated by modifying the methyl and ester groups to optimize potency and isoform selectivity.

Antimicrobial Activity

The sulfonamide moiety is famously associated with the first class of synthetic antimicrobial agents.[11] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11]

-

Research Directive: The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Determining its minimum inhibitory concentration (MIC) would be a crucial first step in assessing its potential as an antibacterial agent.

Modulators of Other Biological Targets

The sulfamoylbenzoate scaffold has also been identified in compounds targeting other proteins of therapeutic interest:

-

LPA2 Receptor Agonists: Certain sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2), which has implications for radioprotection and mucosal integrity.[2]

-

Urease Inhibition: Derivatives of sulfamoylbenzoic acid have been investigated as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be extrapolated from closely related compounds.

-

Hazard Identification: Based on analogues, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Avoid creating dust. Ensure good ventilation of the work station. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13]

Conclusion

This compound, while not extensively characterized in the public domain, represents a compound of significant interest for medicinal chemistry and drug discovery. Its structural features suggest a high potential for biological activity, particularly as a carbonic anhydrase inhibitor and an antimicrobial agent. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this detailed overview will serve as a valuable resource for researchers, catalyzing further investigation into this promising molecule and unlocking its full therapeutic potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. iris.unibs.it [iris.unibs.it]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Sulfamoylbenzoate Scaffold as a Privileged Structure

An In-depth Technical Guide to the Applications of Sulfamoylbenzoate Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The sulfamoylbenzoate framework has distinguished itself as a privileged scaffold in the field of medicinal chemistry, underpinning the development of a diverse array of pharmacologically active agents.[1] Its inherent physicochemical properties facilitate multifaceted interactions with a wide range of biological targets, enabling the design of potent and selective modulators of enzymes and receptors.[1] This guide offers a comprehensive technical exploration of sulfamoylbenzoate intermediates, detailing their synthesis, key applications in drug discovery with a focus on mechanism of action, and the critical structure-activity relationships that govern their therapeutic potential.

Synthesis of Sulfamoylbenzoate Intermediates: From Traditional to Modern Methodologies

The synthetic tractability of the sulfamoylbenzoate core is a significant advantage, allowing for the creation of extensive compound libraries for high-throughput screening. The synthetic approaches can be broadly categorized into traditional and modern methods, each with its own set of advantages and challenges.

Traditional Synthetic Pathway: Chlorosulfonation

The conventional and widely adopted method for synthesizing sulfamoylbenzoates involves a multi-step sequence that typically begins with the chlorosulfonation of a substituted benzoic acid.[1][2] This is followed by amination to form the sulfonamide, and subsequent functionalization of the carboxylic acid moiety.[1]

A general experimental protocol for this approach is as follows:

Step 1: Chlorosulfonylation of a Substituted Benzoic Acid A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often at an elevated temperature, to yield the corresponding sulfonyl chloride.[1]

Step 2: Sulfonamide Formation The crude sulfonyl chloride is then carefully reacted with a primary or secondary amine in either an aqueous medium or an organic solvent to produce the sulfamoylbenzoic acid intermediate.[1]

Step 3: Amide Coupling or Esterification Finally, the carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with a desired amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or esterified to afford the final product.[1]

While this method is robust, it often involves the use of hazardous reagents and can generate significant waste, prompting the exploration of more modern and sustainable synthetic routes.[2]

Modern Synthetic Approaches

More recent methodologies aim to improve the efficiency, safety, and environmental footprint of sulfamoylbenzoate synthesis. These can include novel catalytic systems and continuous flow processes that offer increased selectivity and reduced reaction times, even at higher temperatures.[3] For instance, a chemoselective procedure has been developed for the synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride, which demonstrates enhanced selectivity in a continuous-flow setup compared to batch processes.[3]

Core Applications in Drug Discovery

The versatility of the sulfamoylbenzoate scaffold is evident in the wide range of biological targets it has been shown to modulate. The following sections will delve into some of the most significant applications.

Carbonic Anhydrase Inhibitors for Oncology

The sulfamoylbenzoate core is a potent pharmacophore for the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4]

Mechanism of Action: Carbonic anhydrase IX is a zinc metalloenzyme that is frequently overexpressed in solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor survival, proliferation, and invasion.[4] The inhibitory action of sulfamoylbenzoate derivatives arises from the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) within the enzyme's active site.[4] This interaction displaces the zinc-bound water molecule, thereby disrupting the catalytic hydration of carbon dioxide.[4] The selectivity for different CA isoforms is influenced by the interactions between the benzoate portion of the molecule and the amino acid residues lining the active site.[4]

Diagram: Inhibition of Carbonic Anhydrase IX

Caption: Mechanism of CA IX inhibition by sulfamoylbenzoate.

Urotensin-II Receptor Antagonists for Cardiovascular Diseases

The urotensin-II (U-II) receptor (UT) system is implicated in cardiovascular homeostasis, and its dysregulation is associated with various cardiovascular pathologies.[5][6] U-II is recognized as one of the most potent mammalian vasoconstrictors identified to date.[5][7] Consequently, UT receptor antagonists are of significant interest for the treatment of conditions like hypertension.[8]

Structure-Activity Relationship (SAR) Insights: SAR studies on N-cyclic azaalkyl benzamide derivatives, which incorporate a sulfamoylbenzoate moiety, have led to the identification of potent human urotensin-II receptor antagonists, with some compounds exhibiting a Ki of 4 nM.[9] The exploration of the central diamine, benzyl, and terminal aminoalkoxy regions of these molecules has been crucial in achieving high potency.[9]

STAT3 Signaling Pathway Inhibitors in Cancer Therapy

Signal transducer and activator of transcription 3 (STAT3) is a well-established therapeutic target in oncology due to its role in promoting tumor cell proliferation, survival, and migration.[10]

Lead Optimization and In Vivo Efficacy: Based on the structure of the small-molecule STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were designed and synthesized.[10] The most promising compound from this series, B12, was identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, with IC50 values ranging from 0.61 to 1.11 μM in various tumor cell lines.[10] Compound B12 was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, induce apoptosis, and suppress cancer cell migration.[10] Furthermore, in vivo studies demonstrated that B12 effectively suppressed tumor growth in a xenograft mouse model and exhibited good oral bioavailability, highlighting its potential as a clinical candidate.[10]

Lysophosphatidic Acid (LPA2) Receptor Agonists

Lysophosphatidic acid (LPA) is a signaling molecule that acts through multiple G protein-coupled receptors (GPCRs). The LPA2 receptor subtype is known to mediate anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for therapeutic intervention.[11]

SAR and Potency: Researchers have successfully designed and synthesized sulfamoyl benzoic acid (SBA) analogues that are the first specific agonists of the LPA2 receptor, with some demonstrating subnanomolar activity.[11] A key determinant of agonist potency is the length of the linker between the sulfamoylbenzoate core and a terminal hydrophobic group; a four-carbon linker has been identified as optimal for high-affinity binding.[1]

Other Notable Applications

The versatility of the sulfamoylbenzoate scaffold extends to several other important biological targets:

-

h-NTPDase Inhibitors: Certain sulfamoylbenzoate derivatives have demonstrated potent and selective inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, inflammation, and cancer.[1]

-

cPLA2α Inhibitors: The presence of a bulky, hydrophobic group on the sulfonamide nitrogen, such as a substituted indole, appears to be crucial for high-potency inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways.[1]

-

Cannabinoid Receptor Modulators: Novel sulfamoyl benzamide compounds have been developed as agonists or antagonists of cannabinoid receptors, with potential applications in treating pain, inflammation, and neurodegenerative diseases.[12]

Pharmacokinetic Profile

A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[1][13] While comprehensive pharmacokinetic data for a wide range of sulfamoylbenzoate derivatives are not extensively published, initial studies and in silico predictions suggest that some of these compounds possess favorable drug-like properties.[1] It has been noted that stereochemistry can significantly influence pharmacokinetic parameters such as clearance and brain permeability in sulfamoylphenyl carbamate derivatives.[1][14]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of sulfamoylbenzoate derivatives.

Protocol 1: General Synthesis of a Sulfamoylbenzoate Derivative

This protocol outlines a common method for synthesizing N-substituted 4-sulfamoylbenzoic acid derivatives.[15]

Step 1: Sulfonamide Formation

-

React a 4-(chlorosulfonyl)benzoyl derivative with a desired primary or secondary amine.

Step 2: Ester Hydrolysis

-

Hydrolyze the resulting ester to yield the final carboxylic acid.

Diagram: Drug Discovery Workflow

Caption: A typical drug discovery workflow for sulfamoylbenzoates.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of sulfamoylbenzoate compounds against a specific carbonic anhydrase isoform.

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibitor Preparation: Dissolve the synthesized sulfamoylbenzoate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.

-

Assay Procedure:

-

Add the enzyme solution to the wells of a microplate.

-

Add the inhibitor solutions at various concentrations to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition: Monitor the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Sulfamoylbenzoate intermediates represent a remarkably versatile and fruitful scaffold in medicinal chemistry. Their synthetic accessibility allows for the creation of diverse chemical libraries, enabling the exploration of a wide range of biological targets. The successful development of sulfamoylbenzoate-based compounds as inhibitors of carbonic anhydrases, STAT3 signaling, and as modulators of various receptors underscores their significant therapeutic potential. Future research in this area is likely to focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic applications, and developing more sustainable and efficient synthetic methodologies.

References

- Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem. (URL: )

- The Sulfamoylbenzoate Scaffold: A Potent Inhibitor of Carbonic Anhydrase IX for Oncology Applic

- A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem. (URL: )

- A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (URL: )

- Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem. (URL: )

- Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-(sulfamoylmethyl)

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (URL: )

- Sulfamoyl benzamide deriv

-

Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (URL: [Link])

-

Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (URL: [Link])

-

Urotensin-II receptor antagonists. (URL: [Link])

-

Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (URL: [Link])

- Preparation method of methyl 2-methoxy-5-sulfamoylbenzo

-

Potential Clinical Implications of the Urotensin II Receptor Antagonists. (URL: [Link])

-

GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. (URL: [Link])

-

Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. (URL: [Link])

-

Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. (URL: [Link])

-

Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. (URL: [Link])

-

Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. (URL: [Link])

-

Anti-Tumor Antibiotics and their Mechanism of Action. (URL: [Link])

-

Structure Activity Relationships. (URL: [Link])

-

Application of Pharmacokinetics in Pharmacotherapeutics. (URL: [Link])

-

Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived. (URL: [Link])

-

Pharmacokinetics of drugs: newborn perspective. (URL: [Link])

-

Overview of Pharmacokinetics. (URL: [Link])

-

Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). (URL: [Link])

-

Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER Breast Cancer. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 7. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use - Google Patents [patents.google.com]

- 13. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methyl 3-methyl-4-sulfamoylbenzoate chemical safety data

An In-depth Technical Guide to the Chemical Safety of Methyl 3-methyl-4-sulfamoylbenzoate

This guide provides a comprehensive overview of the chemical safety data for this compound (CAS No: 882980-76-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to establish best practices for safe handling, storage, and emergency response. The protocols herein are designed as self-validating systems to ensure the highest degree of laboratory safety.

This compound is an organic compound for research and development purposes.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 882980-76-9 | [2] |

| Molecular Formula | C₉H₁₁NO₄S | [2] |

| Molecular Weight | 229.25 g/mol | [2][3] |

| SMILES | O=C(OC)C1=CC=C(S(=O)(N)=O)C(C)=C1 | [2] |

| Purity | ≥95% | [3] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified as hazardous, requiring specific handling precautions.[4]

Signal Word: Warning [2]

GHS Pictogram:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Classification derived from precautionary statements provided by supplier documentation and standard GHS correlations.)[1][2][5]

Hazard and Precautionary Statements

The following statements outline the specific risks and the required preventative and responsive measures.

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[1]

Precautionary Statements (P-Statements): [2]

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]

-

P330: Rinse mouth.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362: Take off contaminated clothing and wash it before reuse.[8]

-

-

Storage:

-

Disposal:

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is critical to mitigate the risks associated with this compound. The causality behind these steps is to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.

Handling Protocol

-

Work Area Preparation: Always handle this compound within a certified chemical fume hood to control airborne dust or vapors.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE as outlined in Section 5. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Use spatulas or other appropriate tools for transferring the solid material. Avoid creating dust. If dust is generated, ensure the fume hood exhaust is functioning correctly.

-

Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory area.[5][10] Keep the compound away from foodstuffs and beverages.

-

Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][7] Remove and launder contaminated clothing separately before reuse.[5]

Storage Protocol

-

Container Integrity: Keep the container tightly closed when not in use to prevent contamination and exposure to moisture.[5][6] Ensure the container is clearly labeled.

-

Storage Location: Store in a cool, dry, and well-ventilated area.[5][9] A designated, locked cabinet is recommended to restrict access.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

-

Recommended Temperature: For long-term stability, storage in a dry environment at 2-8°C is recommended.[3]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is crucial. The following procedures are based on standard chemical safety protocols for substances with similar hazard classifications.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[7][9] If the individual feels unwell or experiences respiratory irritation, seek medical attention.[1]

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical advice.[11]

-

Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes.[7][11] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get immediate medical attention.[11]

-

Ingestion: If swallowed, rinse the mouth with water.[12] Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[6][12]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical powder, carbon dioxide (CO2), or foam.[13]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[5] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including oxides of carbon, nitrogen, and sulfur.[8]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1]

Accidental Release and Spill Cleanup

A systematic approach is required to safely manage a spill and prevent secondary contamination.

Caption: Workflow for responding to a chemical spill.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel from exposure.

Engineering Controls

-

Ventilation: All work with this substance must be performed in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below any established limits and to control dust or vapor generation.[7][9]

Personal Protective Equipment (PPE)

The selection of PPE is a critical decision-making process based on the potential routes of exposure.

Caption: Decision guide for selecting appropriate PPE.

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin and Body Protection: Wear a protective lab coat. For hand protection, use impervious gloves, such as nitrile rubber, and inspect them for integrity before use.[9][14]

-

Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]

Toxicological Profile

Specific toxicological studies on this compound are not widely available. The toxicological assessment is primarily based on its GHS classification, which indicates potential for harm if swallowed, and irritation to the skin, eyes, and respiratory system.[7]

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.[11]

-

Eye Irritation: Causes serious eye irritation.[11]

-

Respiratory Irritation: May cause irritation of the respiratory tract upon inhalation of dust.[1][7]

-

Carcinogenicity/Mutagenicity: No data is available to classify this material's carcinogenic or mutagenic properties.

References

-

PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. [Link]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

-

Scharlab. Safety data sheet - 1,4-Butanediol. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]

-

Loba Chemie. 1,4 BUTANEDIOL FOR SYNTHESIS MSDS. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

-

Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Butanediol. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 882980-76-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. mu.edu.sa [mu.edu.sa]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fr.cpachem.com [fr.cpachem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Technical Whitepaper: Regioisomeric Divergence in Sulfonamide Pharmacophores

This technical guide details the structural, synthetic, and pharmacological divergences between the 3-methyl-4-sulfamoyl and 4-methyl-3-sulfamoyl regioisomers. These isomers are critical pharmacophores in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and thiazide-like diuretics.

Comparative Analysis of 3-Methyl-4-Sulfamoyl vs. 4-Methyl-3-Sulfamoyl Scaffolds

Executive Summary

The spatial arrangement of the sulfonamide (

-

4-Methyl-3-sulfamoyl: The "Diuretic Scaffold." Characterized by a "kinked" geometry that favors thiazide-like diuretic activity. Synthetically accessible via direct electrophilic aromatic substitution.

-

3-Methyl-4-sulfamoyl: The "Linear Scaffold." Characterized by an extended vector often utilized for deep-pocket Carbonic Anhydrase (CA) binding. Synthetically challenging, often requiring diazonium chemistry.

Structural & Physicochemical Profiling[1][2]

The primary distinction lies in the vectorality of the sulfonamide group relative to the molecule's core axis (defined by the C1 substituent, usually a carboxyl or amide).

| Feature | 3-Methyl-4-Sulfamoyl (Para-Sulfamoyl) | 4-Methyl-3-Sulfamoyl (Meta-Sulfamoyl) |

| Geometry | Linear/Extended: The | Kinked/Angled: The |